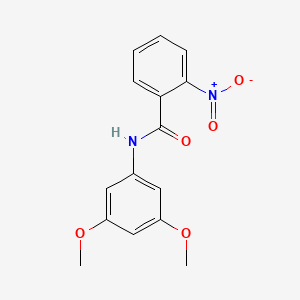
2-(1-azepanyl)-7-chloro-4-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-azepanyl)-7-chloro-4-methylquinoline is a chemical compound that has been studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 2-(1-azepanyl)-7-chloro-4-methylquinoline is not fully understood. However, it is believed that the compound interacts with specific targets in cells, leading to changes in cellular signaling pathways and gene expression. This, in turn, can lead to various biological effects, such as the inhibition of cell growth and the induction of cell death.
Biochemical and Physiological Effects:
2-(1-azepanyl)-7-chloro-4-methylquinoline has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. It has also been shown to have antimicrobial activity against various bacterial and fungal species.
实验室实验的优点和局限性
One of the main advantages of 2-(1-azepanyl)-7-chloro-4-methylquinoline is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, there are also some limitations to its use in lab experiments. For example, the compound can be difficult to synthesize and purify, and its biological effects can be highly dependent on the specific experimental conditions used.
未来方向
There are many potential future directions for research on 2-(1-azepanyl)-7-chloro-4-methylquinoline. Some possible areas of study include:
1. Further exploration of the compound's mechanism of action and its interactions with specific cellular targets.
2. Investigation of the compound's potential use in the treatment of various diseases, including cancer and infectious diseases.
3. Development of new synthesis methods and purification techniques to improve the yield and purity of the compound.
4. Examination of the compound's effects on different types of cells and in different experimental models.
5. Investigation of the compound's potential use in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, 2-(1-azepanyl)-7-chloro-4-methylquinoline is a valuable tool for scientific research due to its unique structure and properties. This compound has been shown to have various biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential uses in the treatment of various diseases.
合成方法
The synthesis of 2-(1-azepanyl)-7-chloro-4-methylquinoline involves the reaction of 7-chloro-4-methylquinoline with 1-azepanamine in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the reagents used.
科学研究应用
2-(1-azepanyl)-7-chloro-4-methylquinoline has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.
属性
IUPAC Name |
2-(azepan-1-yl)-7-chloro-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-12-10-16(19-8-4-2-3-5-9-19)18-15-11-13(17)6-7-14(12)15/h6-7,10-11H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYJGTMBEXKIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-7-chloro-4-methylquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)


![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)

![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)


![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)
![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)